1-(4-Aminophenyl)-1H-pyridin-2-one 1-(4-Aminophenyl)-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 13143-47-0
VCID: VC21079742
InChI: InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
SMILES: C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

1-(4-Aminophenyl)-1H-pyridin-2-one

CAS No.: 13143-47-0

Cat. No.: VC21079742

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-1H-pyridin-2-one - 13143-47-0

Specification

CAS No. 13143-47-0
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 1-(4-aminophenyl)pyridin-2-one
Standard InChI InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
Standard InChI Key LXFHLDJQBIZFOP-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N
Canonical SMILES C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N

Introduction

Physical and Chemical Properties

Basic Identification Data

The compound is uniquely identified through various standardized systems in chemistry. Table 1 presents the key identification parameters for 1-(4-Aminophenyl)-1H-pyridin-2-one.

Table 1: Basic Identification Data of 1-(4-Aminophenyl)-1H-pyridin-2-one

ParameterValue
CAS Number13143-47-0
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
IUPAC Name1-(4-aminophenyl)pyridin-2-one
InChIInChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
InChI KeyLXFHLDJQBIZFOP-UHFFFAOYSA-N
SMILESC1=CC(=O)N(C=C1)C2=CC=C(C=C2)N

Physical Properties

The physical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one are crucial for its handling, processing, and application in various contexts. Table 2 summarizes these properties based on available data.

Table 2: Physical Properties of 1-(4-Aminophenyl)-1H-pyridin-2-one

PropertyValue
Physical StateSolid
ColorNot specified
Density1.266 g/cm³
Melting Point224-227°C (decomposition)
Boiling Point422.666°C at 760 mmHg
Flash Point209.421°C
LogP2.00090
Polar Surface Area (PSA)48.02000
Exact Mass186.07900

These physical properties influence the compound's stability, solubility, and behavior in various solvents and reaction conditions, which are important considerations for its applications in research and industry .

Chemical Reactivity

The chemical reactivity of 1-(4-Aminophenyl)-1H-pyridin-2-one is determined by the functional groups present in its structure:

  • The amino group (-NH₂) on the phenyl ring serves as a nucleophilic center, making it susceptible to various reactions including:

    • Acylation and alkylation reactions

    • Diazotization to form diazonium salts

    • Condensation with carbonyl compounds

  • The pyridinone ring contains a carbonyl group that can participate in nucleophilic addition reactions and serve as a hydrogen bond acceptor.

  • The nitrogen atom in the pyridinone ring contributes to the compound's basicity and creates possibilities for coordination with metals.

These reactive sites make 1-(4-Aminophenyl)-1H-pyridin-2-one a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical applications .

Synthesis and Manufacturing

Industrial Production Methods

In industrial settings, the production of 1-(4-Aminophenyl)-1H-pyridin-2-one focuses on optimizing yield, purity, and cost-effectiveness. Key considerations in industrial production include:

  • Selection of appropriate starting materials based on availability, cost, and safety profiles

  • Optimization of reaction conditions (temperature, pressure, catalysts)

  • Purification processes that ensure product quality while minimizing waste

  • Scale-up considerations to maintain reaction efficiency at larger volumes

Green Chemistry Approaches

Recent market trends indicate a rising focus on green chemistry and sustainable production methods for pharmaceutical ingredients, including compounds like 1-(4-Aminophenyl)-1H-pyridin-2-one. This shift towards eco-friendly manufacturing processes is influencing both the production and adoption of such compounds . As regulatory bodies continue to emphasize safety and environmental compliance, companies are investing in cleaner technologies for the synthesis of pharmaceutical intermediates, which may include:

  • Use of less hazardous reagents and solvents

  • Development of catalytic processes to replace stoichiometric reagents

  • Energy-efficient reaction conditions

  • Implementation of continuous flow chemistry for improved process control

Applications and Uses

Pharmaceutical Applications

The primary applications of 1-(4-Aminophenyl)-1H-pyridin-2-one are in the pharmaceutical and biotechnology sectors. The compound's ability to act as an effective intermediate in drug synthesis and its potential in targeted therapies are key factors driving its utilization . Pyridinone derivatives in general have demonstrated diverse biological activities, including:

  • Antimicrobial properties

  • Anti-inflammatory effects

  • Antitumor activity

  • Anticoagulant properties

  • Cardiotonic effects

For instance, related compounds such as 1-(4-Aminophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1H)-pyridinone serve as intermediates in the synthesis of Apixaban, a potent, direct, selective, and orally active inhibitor of coagulation factor Xa. This application highlights the importance of aminophenyl-pyridinone derivatives in the development of anticoagulants for preventing venous thromboembolism and treating patients with atrial fibrillation .

Research and Development

In addition to its direct pharmaceutical applications, 1-(4-Aminophenyl)-1H-pyridin-2-one is valuable in research and development contexts:

  • As a building block for the synthesis of more complex heterocyclic compounds

  • In the development of libraries of bioactive compounds for screening purposes

  • For structure-activity relationship studies to understand how structural modifications affect biological activities

  • As a precursor for fluorescent derivatives used in imaging and detection applications

The increasing collaborations between research institutions and pharmaceutical companies are fostering innovation and expanding the application scope of compounds like 1-(4-Aminophenyl)-1H-pyridin-2-one, creating a positive outlook for the market .

ParameterClassification
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Hazard CodesXi (Irritant)
GHS PictogramGHS07

This hazard profile indicates that the compound requires appropriate safety measures during handling and storage .

Current Research and Future Perspectives

Recent Research Developments

Recent research involving pyridinone derivatives, including compounds structurally related to 1-(4-Aminophenyl)-1H-pyridin-2-one, has focused on several areas:

  • Development of novel synthetic methodologies:

    • Metal-free direct synthesis of imidazo[1,2-a]pyridines

    • Iodine-catalyzed methods for heterocyclic compound synthesis

  • Exploration of fluorescent properties:

    • Investigation of the fluorescent properties of aminopyridines for potential applications in imaging and detection

    • Development of multisubstituted aminopyridines with optimized fluorescent characteristics

  • Medicinal chemistry applications:

    • Study of structure-activity relationships

    • Development of novel bioactive compounds based on the pyridinone scaffold

Future Research Directions

Future research involving 1-(4-Aminophenyl)-1H-pyridin-2-one may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of new biological activities and therapeutic applications

  • Investigation of structure-activity relationships to optimize efficacy and safety profiles

  • Expansion into new application areas beyond pharmaceuticals

The continued interest in pyridinone chemistry, coupled with advances in synthetic methodologies and biological screening techniques, suggests a promising future for research involving 1-(4-Aminophenyl)-1H-pyridin-2-one and related compounds.

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